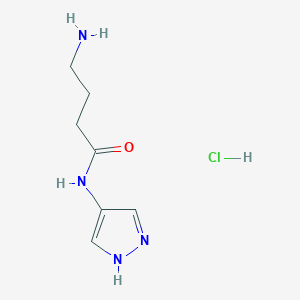

4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride

概要

説明

4-Amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride is a chemical compound with the molecular formula C7H13ClN4O and a molecular weight of 204.66 . It is used for research purposes .

Synthesis Analysis

The synthesis of pyrazole derivatives, which includes compounds like 4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride, has been a subject of interest in organic chemistry . Various methods have been reported, including the use of FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition of certain compounds to the double bond of others, followed by an intramolecular cyclization .Molecular Structure Analysis

The molecular structure of 4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride consists of a pyrazole ring attached to a butanamide group . The pyrazole ring contains two nitrogen atoms, making it a heterocyclic compound .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride include a molecular weight of 204.66 . Other specific properties such as boiling point and storage conditions are not provided in the retrieved sources .科学的研究の応用

Cancer Research: CDK2 Inhibition

The compound has been identified as a potential scaffold for the development of cyclin-dependent kinase 2 (CDK2) inhibitors . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, and its inhibition can lead to the arrest of cancer cell proliferation. Researchers have bioisosterically replaced the phenylsulfonamide moiety of a lead compound with pyrazole derivatives, leading to the discovery of compounds with potent CDK2 inhibitory activity. These compounds have shown promising antiproliferative activity against a panel of cancer cell lines, making them significant for cancer treatment research .

Medicinal Chemistry: Amino-Pyrazoles

Amino-pyrazoles, such as the one , are of great interest in medicinal chemistry due to their therapeutic potential . They serve as useful ligands for receptors or enzymes, targeting various biological pathways. The pyrazole nucleus is a versatile scaffold that can be modified to interact with different targets, such as p38MAPK and COX enzymes, which are important for anti-inflammatory and anticancer properties .

Antimicrobial Activity: MRSA Infection

Compounds bearing the amino-pyrazole moiety have been reported to exhibit activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) . These infections are challenging to treat due to antibiotic resistance, and the development of new agents with unique mechanisms of action is crucial. The presence of the amino-pyrazole structure could contribute to the compound’s ability to interact with bacterial proteins and inhibit growth.

Antileishmanial and Antimalarial Evaluation

The compound’s derivatives have been synthesized and evaluated for their antileishmanial and antimalarial activities . These diseases are caused by parasitic infections and represent a significant health burden in many parts of the world. The study of such compounds could lead to the development of new treatments that are more effective and have fewer side effects.

Pharmacological Profiles: Solubility and Interaction

Hydrazine-coupled pyrazole derivatives, which include the compound , have been designed to improve solubility and interactions with biological macromolecules . This is essential for the development of drugs with better pharmacokinetic properties, ensuring that they can be effectively absorbed and utilized by the body.

Drug Development: Amoebicidal and Anti-fungal Properties

Pyrazole derivatives, including those with the amino-pyrazole group, have been extensively used in the development of drugs with amoebicidal and anti-fungal properties . These compounds can be synthesized to target specific pathogens, providing a pathway for the development of new treatments for infections caused by amoebas and fungi.

Safety and Hazards

将来の方向性

The future directions for research on 4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride and similar compounds could involve further exploration of their synthesis, properties, and potential applications . For instance, the development of potent and selective CDK2 inhibitors for the treatment of cancer has been suggested .

作用機序

Target of Action

Amines and pyrazoles can interact with a variety of biological targets. For example, some amines act as neurotransmitters, such as dopamine and serotonin, playing crucial roles in mood regulation . Pyrazoles are often found in compounds with analgesic, anti-inflammatory, and anticancer properties .

Mode of Action

The mode of action of amines and pyrazoles depends on their specific chemical structure and the target they interact with. They can act as agonists or antagonists of receptors, or they can inhibit or enhance the activity of enzymes .

Biochemical Pathways

Amines and pyrazoles can be involved in a variety of biochemical pathways. For instance, amines are involved in the synthesis and degradation of neurotransmitters. Pyrazoles can affect the cyclooxygenase pathway and have been used to design COX-2 inhibitors .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of amines and pyrazoles can vary widely depending on their specific chemical structure. Factors that can influence ADME include the compound’s size, charge, lipophilicity, and the presence of functional groups .

Result of Action

The molecular and cellular effects of amines and pyrazoles depend on their specific targets. Effects can range from changes in cell signaling and function to the induction of cell death in the case of anticancer compounds .

Action Environment

The action, efficacy, and stability of amines and pyrazoles can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For example, the activity of amines can be affected by the pH due to their ability to accept or donate protons .

特性

IUPAC Name |

4-amino-N-(1H-pyrazol-4-yl)butanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c8-3-1-2-7(12)11-6-4-9-10-5-6;/h4-5H,1-3,8H2,(H,9,10)(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVFFIJDNCGTUKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)NC(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1524084.png)

![2-[1-(2,2,2-trifluoroethyl)-1H-imidazol-2-yl]ethan-1-amine](/img/structure/B1524096.png)

![5-Bromo-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1524097.png)